
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .
Applications De Recherche Scientifique
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or agonist of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl piperidine-4-carboxylate: Similar in structure but lacks the methylcarbamoyl group.
Ethyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of a methylcarbamoyl group.
Uniqueness
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
67626-47-5 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-9(13)8-4-6-12(7-5-8)10(14)11-2/h8H,3-7H2,1-2H3,(H,11,14) |
Clé InChI |
XTBGRJARFVTQPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


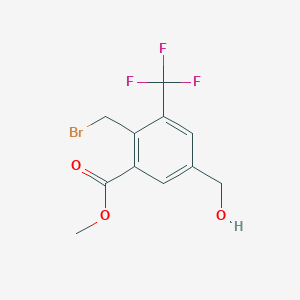

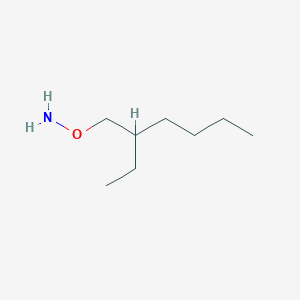

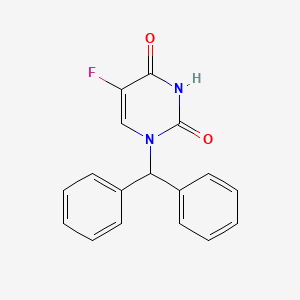

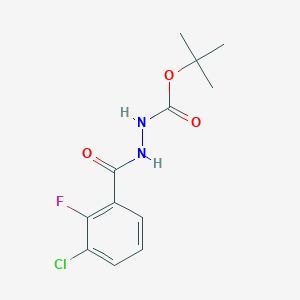
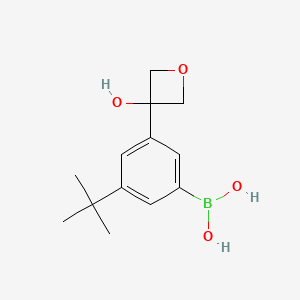
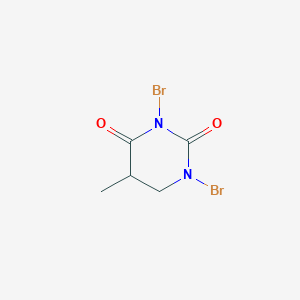
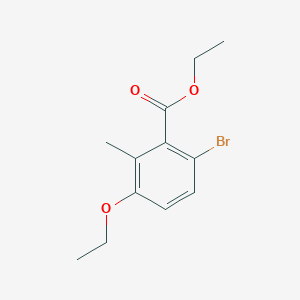
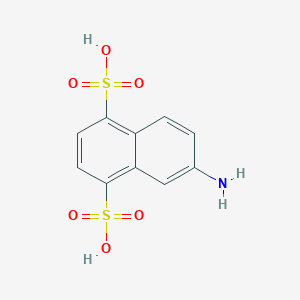
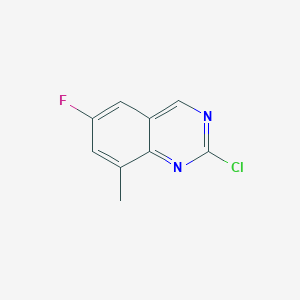
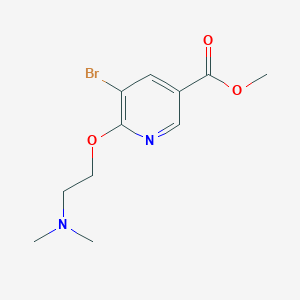
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
